1-(4-Bromo-2-ethoxybenzyl)-piperidine
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Overview
Description
1-(4-Bromo-2-ethoxyphenyl)methylpiperidine is an organic compound with the molecular formula C14H20BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine atom and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine typically involves the following steps:
Bromination: The starting material, 2-ethoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Formation of the Piperidine Ring: The brominated intermediate is then reacted with piperidine under basic conditions to form the final product, 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-ethoxyphenyl)methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2-ethoxyphenyl)methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)methylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chloro-2-ethoxyphenyl)methylpiperidine: Contains a chlorine atom instead of a bromine atom.
1-(4-Bromo-2-ethoxyphenyl)ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
Properties
CAS No. |
1200131-19-6 |
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Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H20BrNO/c1-2-17-14-10-13(15)7-6-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3 |
InChI Key |
GMDMSUICZYNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CN2CCCCC2 |
Origin of Product |
United States |
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